Cas no 2973-80-0 (2-Bromo-5-hydroxybenzaldehyde)

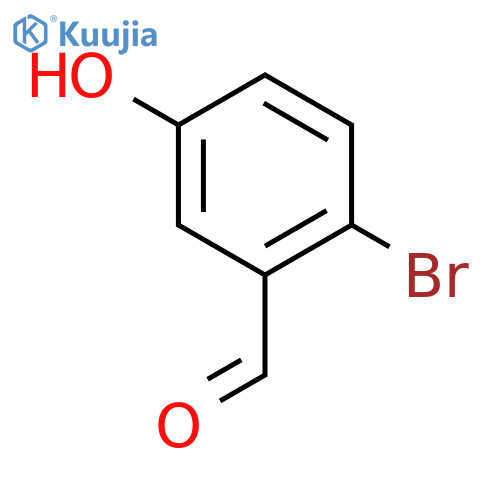

2-Bromo-5-hydroxybenzaldehyde structure

商品名:2-Bromo-5-hydroxybenzaldehyde

2-Bromo-5-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-hydroxybenzaldehyde

- 2-Bromo-5-(hydroxy)benzaldehyde

- Benzaldehyde, 2-bromo-5-hydroxy-

-

- MDL: MFCD03033065

- インチ: InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H

- InChIKey: SCRQAWQJSSKCFN-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=O)C=C(C=C1)O

- BRN: 2079921

計算された属性

- せいみつぶんしりょう: 199.94729g/mol

- ひょうめんでんか: 0

- XLogP3: 1.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 199.94729g/mol

- 単一同位体質量: 199.94729g/mol

- 水素結合トポロジー分子極性表面積: 37.3Ų

- 重原子数: 10

- 複雑さ: 127

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ゆうかいてん: 131.0 to 135.0 deg-C

- ふってん: 286.7°C at 760 mmHg

- フラッシュポイント: 127.2℃

- ようかいど: Soluble in chloroform, dichloromethane and ethyl acetate.

- PSA: 37.30000

- LogP: 1.96720

2-Bromo-5-hydroxybenzaldehyde セキュリティ情報

2-Bromo-5-hydroxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-5-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028645-25g |

2-Bromo-5-hydroxybenzaldehyde |

2973-80-0 | 98% | 25g |

¥133.00 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65299-100G |

2-bromo-5-hydroxybenzaldehyde |

2973-80-0 | 97% | 100g |

¥ 270.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D485198-1g |

2-BROMO-5-HYDROXYBENZALDEHYDE |

2973-80-0 | 97% | 1g |

$200 | 2023-05-13 | |

| eNovation Chemicals LLC | D403299-100g |

2-Bromo-5-hydroxybenzaldehyde |

2973-80-0 | 97% | 100g |

$1200 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028645-10g |

2-Bromo-5-hydroxybenzaldehyde |

2973-80-0 | 98% | 10g |

¥60.00 | 2024-08-03 | |

| Ambeed | A182047-5g |

2-Bromo-5-hydroxybenzaldehyde |

2973-80-0 | 97% | 5g |

$9.0 | 2025-02-26 | |

| abcr | AB466594-1 g |

2-Bromo-5-hydroxybenzaldehyde, 95%; . |

2973-80-0 | 95% | 1g |

€48.10 | 2022-03-01 | |

| abcr | AB466594-5 g |

2-Bromo-5-hydroxybenzaldehyde, 95%; . |

2973-80-0 | 95% | 5g |

€59.70 | 2022-03-01 | |

| TRC | B684690-1g |

2-Bromo-5-hydroxybenzaldehyde |

2973-80-0 | 1g |

$ 92.00 | 2023-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135432-1g |

2-Bromo-5-hydroxybenzaldehyde |

2973-80-0 | 95% | 1g |

¥29.90 | 2023-09-04 |

2-Bromo-5-hydroxybenzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2973-80-0)2-BROMO-5-HYDROXYBENZALDEHYDE

注文番号:LE1951

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2973-80-0)2-Bromo-5-hydroxybenzaldehyde

注文番号:LE18009

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:17

価格 ($):discuss personally

2-Bromo-5-hydroxybenzaldehyde 関連文献

-

1. One-pot copper-catalyzed three-component reaction: a modular approach to functionalized 2-quinolonesAh Reum Kim,Hee Nam Lim RSC Adv. 2020 10 7855

-

J. A. Barltrop,A. J. Johnson,G. D. Meakins J. Chem. Soc. 1951 181

-

Daniele Rosa-Gastaldo,Andrea Dalla Valle,Tommaso Marchetti,Luca Gabrielli Chem. Sci. 2023 14 8878

-

Eran Sella,Doron Shabat Org. Biomol. Chem. 2013 11 5074

-

Mehrnoosh Bayat,Farzaneh Shemirani,Mostafa Hossein Beyki Anal. Methods 2014 6 5345

2973-80-0 (2-Bromo-5-hydroxybenzaldehyde) 関連製品

- 591-31-1(3-Methoxybenzaldehyde)

- 618-83-7(5-Hydroxyisophthalic acid)

- 139-85-5(Protocatechualdehyde)

- 90-02-8(2-Hydroxybenzaldehyde)

- 100-83-4(3-Hydroxybenzaldehyde)

- 121-71-1(3'-Hydroxyacetophenone)

- 123-08-0(4-Hydroxybenzaldehyde)

- 123-11-5(p-Methoxybenzaldehyde)

- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)

- 99-06-9(3-Hydroxybenzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2973-80-0)2-BROMO-5-HYDROXYBENZALDEHYDE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2973-80-0)2-Bromo-5-hydroxybenzaldehyde

清らかである:99%

はかる:500g

価格 ($):179.0